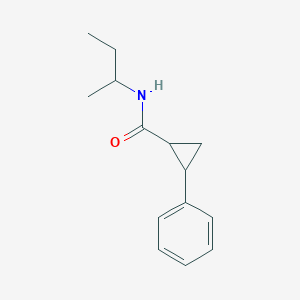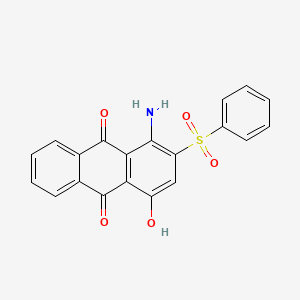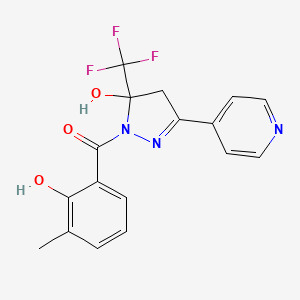
N-(sec-butyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-phenylcyclopropanecarboxamide, commonly known as BMS-204352, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the inhibition of the FAAH enzyme. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a range of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) effects, anti-inflammatory effects, and anxiolytic (anti-anxiety) effects. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-2-phenylcyclopropanecarboxamide is its ability to selectively inhibit the FAAH enzyme, without affecting other enzymes involved in the metabolism of endocannabinoids. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one limitation of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on N-(sec-butyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the reaction of sec-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired compound, which can be purified by column chromatography.
properties
IUPAC Name |
N-butan-2-yl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-10(2)15-14(16)13-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDRWWSKDYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)



![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)

![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)
![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)